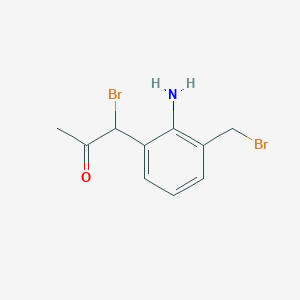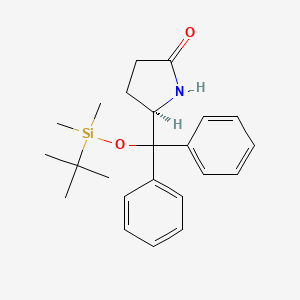
(2',5'-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile is a chemical compound with a complex structure that includes chlorine and fluorine atoms attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of biphenyl derivatives, followed by the introduction of the acetonitrile group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile may involve large-scale halogenation processes, followed by purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for further use.
Chemical Reactions Analysis
Types of Reactions
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid: This compound shares a similar biphenyl core but has an acetic acid group instead of an acetonitrile group.
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol: This compound has a methanol group attached to the biphenyl core.
Uniqueness
(2’,5’-Dichloro-2-fluoro-biphenyl-3-yl)-acetonitrile is unique due to its specific combination of halogen atoms and the acetonitrile group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H8Cl2FN |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-[3-(2,5-dichlorophenyl)-2-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-10-4-5-13(16)12(8-10)11-3-1-2-9(6-7-18)14(11)17/h1-5,8H,6H2 |
InChI Key |
CYWLFWKNGNRGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)








